molecular formula C17H28ClNO B5132955 6-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-hexanamine

6-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-hexanamine

Cat. No. B5132955
M. Wt: 297.9 g/mol
InChI Key: ZKMXGMKEMZPCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-hexanamine, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of obesity research.

Scientific Research Applications

CL-316,243 has been extensively studied for its potential applications in the field of obesity research. It has been shown to increase energy expenditure and promote weight loss in animal models. Additionally, it has been found to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of type 2 diabetes.

Mechanism of Action

CL-316,243 selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors leads to an increase in thermogenesis and energy expenditure, resulting in weight loss. Additionally, CL-316,243 has been found to stimulate the production of adiponectin, a hormone that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
CL-316,243 has been shown to increase oxygen consumption and heat production in animal models, indicating an increase in energy expenditure. It has also been found to promote the browning of white adipose tissue, which is associated with an increase in thermogenesis and improved metabolic health. Additionally, CL-316,243 has been found to improve glucose tolerance and insulin sensitivity, suggesting a potential role in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of CL-316,243 is its selectivity for β3-adrenergic receptors, which minimizes off-target effects. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of CL-316,243 is its short half-life, which may limit its effectiveness in certain applications. Additionally, the high cost of the compound may make it difficult for some researchers to obtain.

Future Directions

There are several future directions for research on CL-316,243. One area of focus is the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of CL-316,243 on energy expenditure and glucose metabolism. Finally, clinical trials are needed to assess the safety and efficacy of CL-316,243 in humans.
Conclusion
CL-316,243 is a selective β3-adrenergic receptor agonist that has gained significant attention in the scientific community due to its potential applications in the field of obesity research. It has been found to increase energy expenditure, promote weight loss, and improve glucose homeostasis in animal models. While there are some limitations to its use, CL-316,243 remains a promising compound for future research.

Synthesis Methods

CL-316,243 can be synthesized by reacting 4-methyl-2-chlorophenol with diethylamine and 1-bromo-6-chlorohexane in the presence of a base. The resulting product is then purified using chromatography techniques.

properties

IUPAC Name

6-(2-chloro-4-methylphenoxy)-N,N-diethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClNO/c1-4-19(5-2)12-8-6-7-9-13-20-17-11-10-15(3)14-16(17)18/h10-11,14H,4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMXGMKEMZPCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.